molecular formula C6H10ClN3 B2614231 1-Allyl-1H-pyrazol-4-amine hydrochloride CAS No. 2225147-27-1

1-Allyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2614231
CAS No.: 2225147-27-1
M. Wt: 159.62
InChI Key: DLRCOYBTQOSNJM-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrazol-4-amine hydrochloride is a functionalized pyrazole derivative serving as a versatile chemical intermediate in organic synthesis and drug discovery. Pyrazole cores are frequently studied azole compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry . The allyl and amine functional groups on this molecule provide reactive sites for further chemical modifications, such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions, making it a valuable building block for constructing more complex molecules. While specific biological data for this compound is not available in the searched sources, pyrazole-4-amine scaffolds are recognized as privileged structures in medicinal chemistry and have been utilized in the development of compounds with various biological activities . For example, related N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been explored as potent and selective CDK2 inhibitors with demonstrated antiproliferative activity against a panel of cancer cell lines . As a research chemical, this compound is for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-prop-2-enylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h2,4-5H,1,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCOYBTQOSNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-27-1
Record name 1-(prop-2-en-1-yl)-1H-pyrazol-4-amine hydrochloride
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Synthetic Methodologies and Precursor Chemistry of 1 Allyl 1h Pyrazol 4 Amine Hydrochloride

Strategies for the Construction of the Pyrazole (B372694) Core

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many pharmaceutical compounds. beilstein-journals.org Its construction is a well-established area of synthetic chemistry, with numerous methods developed to build this ring system efficiently. The most prevalent strategies involve the formation of the ring through cyclization reactions or the chemical transformation of other heterocyclic structures.

Annulation and cyclization reactions are the most direct and widely used methods for synthesizing the pyrazole core. These reactions build the heterocyclic ring from acyclic precursors.

Hydrazine (B178648) Condensation: The classical and most common approach to pyrazole synthesis is the Paal-Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. beilstein-journals.orgnih.gov This method is versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the precursors. nih.gov The reaction proceeds via a cyclocondensation mechanism, where the hydrazine acts as a bidentate nucleophile attacking the two electrophilic carbonyl carbons. mdpi.com

Various precursors can serve as the 1,3-dielectrophile component:

1,3-Diketones: The reaction of 1,3-diketones with hydrazine is a straightforward route. nih.govmdpi.com Catalysts such as acids are often employed to facilitate the reaction. nih.gov Modern protocols utilize heterogeneous catalysts like Amberlyst-70 or metal-oxo-clusters to achieve high yields under environmentally benign conditions. mdpi.com

α,β-Unsaturated Ketones and Aldehydes: These compounds react with hydrazines to initially form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. nih.govnih.gov Oxidation can be achieved using reagents like bromine or simply by heating in solvents like DMSO in the presence of oxygen. organic-chemistry.org

Acetylenic Ketones: The reaction between acetylenic ketones and hydrazines can also yield pyrazoles, though controlling regioselectivity to obtain a single isomer can be a challenge. mdpi.com

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and often highly regioselective route to the pyrazole ring. organic-chemistry.org This strategy involves the reaction of a three-atom 1,3-dipole with a two-atom "dipolarophile." Common examples include:

Diazo Compounds with Alkynes: The reaction of diazo compounds (e.g., ethyl diazoacetate) with alkynes is a well-established method for forming the pyrazole ring. mdpi.comnih.gov

Nitrile Imines with Alkenes/Alkynes: Nitrile imines, typically generated in situ from precursors like hydrazonoyl halides, react readily with unsaturated systems to form pyrazoles. organic-chemistry.org

Sydnones with Alkynes: Sydnones, which are mesoionic aromatic compounds, undergo [3+2] cycloaddition with alkynes to afford pyrazoles, often with excellent regiocontrol. mdpi.comacs.org

These cycloaddition methods are valued for their ability to construct highly functionalized pyrazoles under mild conditions with predictable regiochemical outcomes. organic-chemistry.orgacs.org

MethodKey PrecursorsTypical Conditions/CatalystsKey Features
Hydrazine Condensation1,3-Diketones, α,β-Unsaturated Carbonyls, Acetylenic Ketones + HydrazineAcidic or basic conditions; Modern catalysts include Cu(I), Ru(III), Iodine. nih.govorganic-chemistry.orgClassic, versatile method. Regioselectivity can be an issue with substituted hydrazines. nih.govmdpi.com
[3+2] CycloadditionDiazo compounds + Alkynes; Nitrile Imines + Alkenes; Sydnones + AlkynesOften metal-catalyzed (Cu, Ru, Ag, Rh) or thermal. mdpi.comorganic-chemistry.orgHigh regioselectivity and functional group tolerance. organic-chemistry.orgacs.org

An alternative strategy for constructing the pyrazole core involves the transformation of a pre-existing heterocyclic ring into the pyrazole system. This approach can be particularly useful when the starting heterocycle is readily available.

One notable example is the conversion of pyranones (specifically 2,3-dihydro-4H-pyran-4-ones) into 5-substituted pyrazoles through condensation with arylhydrazines. nih.gov Another modern approach involves the transition-metal-catalyzed rearrangement of other five-membered heterocycles. For instance, a commercially available Ni(0) complex can catalyze the transformation of isoxazoles into the corresponding pyrazoles in a single step. organic-chemistry.org This method offers a unique pathway by rearranging the N-O bond of the isoxazole (B147169) into the N-N bond required for the pyrazole.

A common theme in many pyrazole syntheses is the aromatization of a dihydropyrazole (pyrazoline) intermediate. nih.gov Pyrazolines are often the initial products from the condensation of α,β-ethylenic ketones with hydrazines and can be readily oxidized to the stable aromatic pyrazole ring system. nih.gov

Regioselective Amination Approaches at the Pyrazole C-4 Position

The introduction of an amino group specifically at the C-4 position of the pyrazole ring is a critical step in the synthesis of the target compound. The synthesis of C4-aminated pyrazoles is a significant area of research due to the bioactivity of this structural motif. nih.gov Achieving regioselectivity is paramount, as amination can potentially occur at other positions on the ring.

Directly forming a C-N bond at the C-4 position of a pre-formed pyrazole ring represents the most atom-economical approach. Transition metal-catalyzed cross-coupling reactions are the primary tools for this transformation. The Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds, has been applied to pyrazoles, although reports specifically for the C-4 position are limited. nih.gov

Successful direct amination often requires a pyrazole precursor that is functionalized at the C-4 position with a suitable leaving group, typically a halogen. For instance, studies have demonstrated the coupling of 4-halo-1H-pyrazoles with various alkyl amines using palladium or copper catalysts, such as Pd(dba)₂ and CuI, to yield 4-aminopyrazoles. nih.gov Metal-free C-H amination strategies have also been developed for related heterocyclic systems, often involving radical pathways, which could provide an alternative route. rsc.orgnih.gov

An indirect yet highly reliable and common strategy for introducing an amino group onto an aromatic ring is through the reduction of a precursor functional group, such as a nitro or azido (B1232118) group.

Reduction of 4-Nitropyrazoles: This two-step sequence involves first the nitration of the pyrazole ring at the C-4 position, followed by the reduction of the resulting nitro group. The synthesis of 4-nitropyrazoles is a well-documented process. nih.gov The subsequent reduction of the nitro group to a primary amine is a standard organic transformation that can be achieved with a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This pathway offers excellent regiocontrol, as the directing effects for nitration can be highly specific.

Reduction of 4-Azidopyrazoles: An alternative to the nitro-group is the azido group. A 4-azidopyrazole can be prepared via nucleophilic substitution of a 4-halopyrazole with an azide (B81097) source, like sodium azide. mdpi.com The azido group is then readily reduced to the corresponding amine. The Staudinger reaction, which uses phosphines (e.g., PPh₃) followed by hydrolysis, is a very mild and effective method for this conversion. preprints.org Other reducing agents, including strong hydrides like LiAlH₄ or catalytic hydrogenation, are also effective. preprints.org This route is often favored for its mild reduction conditions and high yields. An unusual intramolecular redox reaction has been reported where an azido group is reduced to an amine while a methyl group is oxidized, without the need for an external reductant. mdpi.com

MethodPrecursorKey Reagents/CatalystKey Features
Direct C-N Coupling4-HalopyrazoleAmine, Pd or Cu catalyst (e.g., Pd(dba)₂, CuI), Base. nih.govAtom-economical, but catalyst and ligand optimization may be required. nih.gov
Reduction of Nitro Group4-NitropyrazoleReducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl).Reliable and well-established method; regioselectivity is controlled during the nitration step.
Reduction of Azido Group4-AzidopyrazoleStaudinger reaction (PPh₃); Catalytic hydrogenation (H₂/Pd-C); LiAlH₄. preprints.orgOften proceeds under very mild conditions with high yield. preprints.org

N-Allylation Techniques for Pyrazole Nitrogen

The final key transformation is the attachment of the allyl group to one of the nitrogen atoms of the pyrazole ring. For an unsymmetrical pyrazole, this reaction can potentially lead to two different regioisomers. The choice of N-allylation method can influence this selectivity.

Traditional N-alkylation involves the reaction of the pyrazole with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base (e.g., K₂CO₃, NaH) in a suitable polar aprotic solvent like DMF or acetonitrile. This is a standard Sₙ2 reaction where the deprotonated pyrazole anion acts as the nucleophile.

More advanced and efficient methods often rely on transition metal catalysis. Palladium-catalyzed N-allylic alkylation has emerged as a powerful technique. acs.org One innovative approach utilizes unactivated vinylcyclopropanes as allyl partners for pyrazoles. acs.org In this process, a palladium catalyst promotes the ring-opening of the vinylcyclopropane (B126155) to form a π-allyl palladium intermediate, which then reacts with the pyrazole to afford the N-allylated product with high atom economy and excellent regioselectivity. acs.org Other methods for N-alkylation include using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst, although this has been more commonly applied to benzylic groups. semanticscholar.org For industrial-scale synthesis, gas-phase alkylation using an alcohol over a solid-phase catalyst like a crystalline aluminosilicate (B74896) has also been described. google.com The regioselectivity of N-allylation on an unsymmetrical pyrazole is often governed by steric hindrance, with the allyl group preferentially attaching to the less sterically encumbered nitrogen atom. semanticscholar.org

MethodAllyl SourceCatalyst/ConditionsSelectivity
Classical Sₙ2 AlkylationAllyl Halide (e.g., Allyl Bromide)Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF).Regioselectivity can be poor for unsymmetrical pyrazoles; often sterically controlled.
Palladium-Catalyzed AllylationVinylcyclopropanes, Allylic Acetates/CarbonatesPd(0) catalyst (e.g., Pd(PPh₃)₄) with ligands. acs.orgHigh regioselectivity and stereoselectivity, broad substrate scope. acs.org
Acid-Catalyzed AlkylationAllyl TrichloroacetimidateBrønsted acid catalyst (e.g., TfOH). semanticscholar.orgProvides an alternative to base-mediated methods. semanticscholar.org

Electrophilic Allylation Strategies

Electrophilic allylation is a conventional and direct method for the N-alkylation of pyrazoles. This strategy involves the reaction of a pyrazole nucleophile with an electrophilic allyl source, such as an allyl halide (e.g., allyl bromide or allyl chloride). The pyrazole ring contains two nitrogen atoms, and in unsymmetrically substituted pyrazoles, this can lead to a mixture of N1 and N2 regioisomers.

The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole N-H, enhancing its nucleophilicity. The choice of base and solvent can influence the regioselectivity of the allylation. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). The reaction mechanism involves the nucleophilic attack of the pyrazolate anion on the allyl halide, proceeding via an Sɴ2 pathway. The 4-amino group on the precursor pyrazole ring is an electron-donating group, which can influence the electron density at the ring nitrogen atoms and thus affect the reaction's regioselectivity and rate.

Palladium-Catalyzed Allylic Amination/Alkylation

Modern synthetic chemistry offers more sophisticated and often more efficient methods, such as palladium-catalyzed allylic amination (or alkylation). This approach, a variant of the well-known Tsuji-Trost reaction, provides a powerful tool for forming C-N bonds under mild conditions. osi.lv The reaction typically involves a palladium(0) catalyst which reacts with an allylic substrate (like an allyl carbonate or acetate) to form a η³-allyl palladium(II) intermediate. The pyrazole nucleophile then attacks this electrophilic allyl complex to form the N-allylated product, regenerating the Pd(0) catalyst.

This method offers several advantages, including high yields, mild reaction conditions, and excellent functional group tolerance. nih.gov The regioselectivity and stereoselectivity can be finely tuned by the appropriate choice of ligands, making it a versatile strategy for synthesizing complex molecules. mdpi.com For the synthesis of 1-allyl-1H-pyrazol-4-amine, this method would involve reacting 4-aminopyrazole with an allylic electrophile in the presence of a palladium catalyst and a suitable ligand.

Optimization of Reaction Conditions and Yields for 1-Allyl-1H-pyrazol-4-amine Hydrochloride Synthesis

The efficiency and yield of the synthesis of 1-allyl-1H-pyrazol-4-amine are highly dependent on the optimization of various reaction parameters. These include the choice of solvent, temperature, base, and catalyst/ligand system. While specific optimization data for this exact compound is not extensively published, general principles from related pyrazole syntheses can be applied. nih.govresearchgate.netacs.orgresearchgate.net

Key parameters for optimization include:

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Solvents ranging from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) have been used. acs.orgresearchgate.net

Temperature: Reaction temperatures can vary significantly, from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst system used. Temperature can also influence the regioselectivity of the reaction. nih.gov

Base: In electrophilic allylation, the strength and type of base (e.g., K₂CO₃, NaH, Cs₂CO₃) are crucial for deprotonating the pyrazole and initiating the reaction.

Catalyst and Ligand: For palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, [Pd(η³-allyl)Cl]₂) and the ligand (e.g., phosphine-based ligands like XPhos, PPh₃) is critical for catalytic activity, stability, and selectivity. osi.lv

The final step in the synthesis involves the formation of the hydrochloride salt, which is typically achieved by treating the free amine base with hydrochloric acid in a suitable solvent like ether or ethanol. This process improves the compound's stability and handling properties.

Below is a table summarizing typical conditions that can be optimized for the synthesis of N-allyl pyrazoles.

ParameterCondition/ReagentEffect on ReactionTypical Yield Range
Solvent DMF, Acetonitrile, THF, TolueneInfluences solubility and reaction rate. Polar aprotic solvents often favor Sɴ2 reactions.Yields can range from moderate to excellent (40-95%), highly dependent on the specific combination of optimized parameters. nih.govacs.org
Temperature Room Temperature to 100°CHigher temperatures can increase reaction rates but may lead to side products or decomposition. nih.gov
Base (for Electrophilic Allylation) K₂CO₃, Cs₂CO₃, NaHAffects the rate of pyrazole deprotonation and can influence N1/N2 selectivity.
Catalyst/Ligand (for Pd-Catalysis) Pd(OAc)₂/XPhos, [Pd(η³-allyl)Cl]₂/PPh₃Crucial for catalytic efficiency and selectivity. The ligand choice can control stereochemistry. osi.lv

Considerations for Stereoselective Synthesis (if applicable to chiral allyl components)

Stereoselectivity becomes a critical consideration when the allyl component is substituted, creating a chiral center upon its addition to the pyrazole nitrogen. Asymmetric synthesis aims to control the formation of a specific enantiomer or diastereomer. In the context of synthesizing analogs of this compound with a chiral allyl group, palladium-catalyzed asymmetric allylic alkylation (AAA) is the premier method. thieme-connect.comnih.gov

This is achieved by employing a chiral ligand that coordinates to the palladium center. The chiral environment created by the ligand influences the nucleophilic attack of the pyrazole on the π-allyl palladium intermediate, favoring the formation of one enantiomer over the other. mdpi.com A wide variety of chiral ligands, often bidentate phosphines or nitrogen-containing ligands, have been developed for this purpose. The degree of stereocontrol is typically expressed as enantiomeric excess (ee). High enantioselectivities (often >90% ee) can be achieved through careful selection of the chiral ligand, catalyst precursor, and reaction conditions. mdpi.comthieme-connect.com

Scalability and Green Chemistry Aspects of Synthetic Protocols

The practical application of a synthetic route often depends on its scalability and environmental impact. Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jetir.org

Green Chemistry Aspects:

Alternative Solvents: Efforts are made to replace hazardous solvents like DMF with greener alternatives such as ethanol, water, or ionic liquids. jetir.orgnih.gov In some cases, reactions can be performed under solvent-free conditions, particularly with microwave assistance. researchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. researchgate.netnih.gov Sonochemistry, or the use of ultrasound, is another energy-efficient technique that can promote reactions. nih.gov

Catalysis: The use of catalysts, especially in low loadings, is a core principle of green chemistry as it reduces waste compared to stoichiometric reagents. Palladium-catalyzed methods are advantageous in this regard, although the cost and toxicity of palladium necessitate efficient catalyst recycling strategies for industrial applications.

Atom Economy: Reactions with high atom economy, such as cycloadditions, are preferred as they incorporate a maximum number of atoms from the reactants into the final product, minimizing waste. rsc.org

Scalability: For a synthetic protocol to be scalable, it must be safe, cost-effective, and reproducible on a large scale.

Classical electrophilic allylation methods are often robust and use relatively inexpensive reagents (allyl halides, carbonate bases), making them potentially suitable for scale-up.

Palladium-catalyzed reactions, while highly efficient, can face challenges on a larger scale due to the cost of the catalyst and ligands. However, their high efficiency and mild conditions can sometimes offset these costs. The development of highly active catalysts that can be used at very low concentrations is a key area of research to improve scalability. acs.orgnih.gov

Work-up and purification procedures must also be considered for large-scale production, with a preference for methods that avoid chromatography, such as crystallization.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 1 Allyl 1h Pyrazol 4 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation (e.g., 2D NMR, ¹⁵N NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular architecture of 1-Allyl-1H-pyrazol-4-amine hydrochloride in solution. The protonation of the pyrazole (B372694) ring and the exocyclic amine group in the hydrochloride salt significantly influences the chemical shifts, providing a detailed electronic picture of the cation.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the allyl group protons, and the ammonium (B1175870) protons. The pyrazole protons (H3 and H5) would appear as singlets in the aromatic region, with their exact chemical shifts influenced by the electron-donating ammonium group and the N1-allyl substituent. The allyl group would present a characteristic pattern: a downfield multiplet for the methine proton (-CH=), a doublet of doublets for the methylene (B1212753) protons adjacent to the nitrogen (N-CH₂), and two distinct multiplets for the terminal vinyl protons (=CH₂). The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum would complement this data, showing three distinct signals for the pyrazole ring carbons and three signals for the allyl group carbons. The carbon attached to the ammonium group (C4) would be significantly shielded compared to the other ring carbons.

Advanced NMR Techniques (2D and ¹⁵N NMR): To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Would reveal the coupling network within the allyl group, showing correlations between the N-CH₂ protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Provides crucial information about long-range (2-3 bond) H-C correlations. Key correlations would be expected from the N-CH₂ protons of the allyl group to the N1-attached pyrazole ring carbons (C5), and from the pyrazole ring protons (H3 and H5) to other ring carbons, confirming the substitution pattern. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data for analogous N-substituted pyrazoles, aminopyrazoles, and allyl amines.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
H3 / C3~7.5 (s, 1H)~130C4, C5
C4-~115-
H5 / C5~7.8 (s, 1H)~138C3, C4, N-CH₂
-NH₃⁺~8.0-9.0 (br s, 3H)-C4
N-CH₂~4.6 (d, 2H)~52C5, -CH=
-CH=~6.0 (m, 1H)~132N-CH₂, =CH₂
=CH₂~5.2 (dd, 1H, cis), ~5.3 (dd, 1H, trans)~118-CH=, N-CH₂

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can be used to study its conformational properties. The spectra are dominated by vibrations characteristic of the pyrazolium (B1228807) ring, the ammonium group, and the allyl substituent.

The formation of the hydrochloride salt leads to the appearance of strong, broad absorption bands in the IR spectrum, typically in the 3200-2500 cm⁻¹ region. These bands are characteristic of the N-H stretching vibrations within the -NH₃⁺ group and the N-H⁺ stretch of the pyrazolium ring, often showing complex structure due to extensive hydrogen bonding in the solid state. The corresponding N-H bending (asymmetric and symmetric) vibrations are expected in the 1600-1500 cm⁻¹ region. researchgate.net

Key vibrational modes for the molecule include:

N-H Stretching: Broad, strong bands for -NH₃⁺ and pyrazolium N-H⁺ stretches (3200-2500 cm⁻¹).

C-H Stretching: Aromatic C-H stretches from the pyrazole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The C=C stretching vibration of the allyl group is expected around 1645 cm⁻¹. The pyrazole ring C=C and C=N stretching vibrations typically occur in the 1600-1400 cm⁻¹ region.

N-H Bending: Ammonium scissoring and bending modes are found in the 1600-1500 cm⁻¹ range.

C-N Stretching: Vibrations associated with the C4-N amine bond and the N1-C allyl bond are expected in the 1350-1000 cm⁻¹ fingerprint region.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group (=CH₂) of the allyl substituent give rise to strong bands typically below 1000 cm⁻¹.

Conformational analysis of the allyl group can also be investigated. Different rotational isomers (conformers) around the N-C and C-C single bonds of the allyl chain may exist, leading to distinct, albeit often overlapping, vibrational frequencies in the fingerprint region of the spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500Strong, Broadν(N-H) of -NH₃⁺ and pyrazolium N-H⁺
3150-3050Mediumν(C-H) aromatic (pyrazole ring)
3000-2850Mediumν(C-H) aliphatic (allyl group)
~1645Mediumν(C=C) of allyl group
1600-1500Strongδ(N-H) asymmetric and symmetric bending of -NH₃⁺
1550-1400Medium-StrongRing stretching ν(C=N), ν(C=C) of pyrazole
~990 and ~920StrongOut-of-plane δ(=C-H) of allyl group

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the free base form of the compound and to analyze its fragmentation pattern upon ionization, which helps to confirm the molecular structure. In typical electron ionization (EI) mass spectrometry, the hydrochloride salt is volatilized, and the spectrum recorded is that of the neutral free amine, 1-Allyl-1H-pyrazol-4-amine.

The molecular ion peak (M⁺) for the free base (C₆H₉N₃) would be expected at a mass-to-charge ratio (m/z) of 123.1. As an odd-electron species containing an odd number of nitrogen atoms, this molecular ion peak adheres to the nitrogen rule. libretexts.org

The fragmentation of N-allyl pyrazoles is often characterized by several key pathways: researchgate.net

Loss of the Allyl Group: A primary and often dominant fragmentation is the cleavage of the N-C bond, leading to the loss of an allyl radical (•C₃H₅, mass 41) and the formation of a stable pyrazol-4-amine cation fragment at m/z 82.

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the pyrazole ring itself can occur. Common losses include the expulsion of N₂ or HCN, which are characteristic of pyrazole ring fragmentation. asianpubs.org

Allylic Cleavage: Fragmentation can also be initiated within the allyl group. Loss of a hydrogen radical from the molecular ion can lead to a stable allylic cation at m/z 122.

Formation of Allyl Cation: A peak at m/z 41, corresponding to the allyl cation [C₃H₅]⁺, is also highly probable and can be very intense. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Allyl-1H-pyrazol-4-amine

m/zProposed Fragment IonFormulaFragmentation Pathway
123Molecular Ion[C₆H₉N₃]⁺-
82[M - C₃H₅]⁺[C₃H₄N₃]⁺Loss of allyl radical
41Allyl cation[C₃H₅]⁺Cleavage of N-allyl bond
55[C₃H₄N]⁺[C₃H₄N]⁺Ring cleavage and loss of N₂H

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystal structure data for this compound is not publicly available, its structure can be reliably inferred from closely related pyrazolium chloride salts and N-allyl pyrazole derivatives. nih.govnih.gov

The allyl group may exhibit conformational disorder in the crystal lattice. The dihedral angles defining the orientation of the allyl group relative to the pyrazole ring would be a key structural feature. Analysis of bond lengths within the pyrazolium ring would show partial double-bond character throughout, consistent with an aromatic system.

Table 4: Expected Crystallographic Parameters based on Analagous Pyrazolium Salts Data based on known pyrazolium chloride structures. nih.gov

ParameterExpected Value / Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Bond LengthsN-N (~1.35 Å), C-N (ring, ~1.34 Å), C-C (ring, ~1.38 Å), C4-N (amine, ~1.40 Å)
Protonation SiteConfirmed at N2 and exocyclic amine
Intermolecular InteractionsStrong N-H···Cl hydrogen bonds forming chains or sheets

Advanced Spectroscopic Probes for Intramolecular Dynamics and Tautomerism

While many pyrazole derivatives can exhibit annular tautomerism (the migration of a proton between the N1 and N2 positions), this process is blocked in this compound due to the presence of the substituent on the N1 nitrogen. bohrium.comnih.gov This lack of tautomerism can be definitively confirmed by low-temperature NMR, where separate signals for different tautomers would not be observed. psu.edu

However, other forms of intramolecular dynamics can be studied. The primary dynamic process for this molecule is the rotation around the single bonds of the N-allyl substituent (N1-C and C-C bonds). At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the allyl protons and carbons.

Variable-temperature (VT) NMR spectroscopy can be used to probe these conformational dynamics. By lowering the temperature, the rate of rotation around these bonds can be slowed. If the energy barrier to rotation is sufficiently high, this can lead to the decoalescence and eventual sharpening of signals corresponding to distinct rotational isomers (rotamers). The coalescence temperature and line-shape analysis can then be used to calculate the activation energy (ΔG‡) for the rotational process. This provides quantitative insight into the conformational flexibility of the allyl group and any steric or electronic factors that may hinder its rotation. researchgate.net

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 1 Allyl 1h Pyrazol 4 Amine Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered heterocycle. In 1-Allyl-1H-pyrazol-4-amine, the reactivity of the ring is significantly influenced by the substituents. The N1-allyl group is a weakly activating, ortho, para-directing group, while the C4-amino group is a very strong activating, ortho, para-directing group.

In the case of 4-aminopyrazoles, the powerful electron-donating effect of the amino group via resonance dramatically increases the electron density of the ring, making it highly susceptible to electrophilic attack. The primary sites for electrophilic substitution are the carbon atoms ortho to the amino group, namely C3 and C5. Due to steric hindrance from the N1-allyl group, electrophilic attack is most likely to occur at the C5 position.

Common electrophilic substitution reactions applicable to such activated pyrazole systems include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to readily introduce a halogen atom at the C5 position.

Nitration: Direct nitration can be challenging as the strongly acidic conditions can protonate the amino group, deactivating the ring. However, milder nitrating agents may achieve substitution at C5.

Vilsmeier-Haack Reaction: This reaction, using phosphorus oxychloride and dimethylformamide, would introduce a formyl group at the C5 position, yielding 1-allyl-4-amino-1H-pyrazole-5-carbaldehyde, a versatile intermediate for further synthesis. arkat-usa.org

The nucleophilicity of the pyrazole ring itself is generally low. However, the C5 position, being the most acidic carbon proton on the ring, can be deprotonated using a strong base like n-butyllithium. encyclopedia.pub The resulting lithiated species can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Reactions Involving the Allyl Moiety (e.g., Olefin Metathesis, Oxidations, Additions)

The allyl group (–CH₂–CH=CH₂) attached to the N1 position of the pyrazole ring provides a versatile handle for a variety of chemical transformations targeting the carbon-carbon double bond.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), can be applied to the allyl group. researchgate.netnih.gov

Cross-Metathesis (CM): Reaction with another olefin allows for the synthesis of more complex N1-alkenylpyrazoles. raineslab.comlibretexts.org

Ring-Closing Metathesis (RCM): If a second olefin is present elsewhere in the molecule (e.g., attached to the C4-amino group), RCM can be used to construct novel fused heterocyclic systems. libretexts.orgnih.gov The reaction is known for its high functional group tolerance, making it suitable for complex molecules. libretexts.org

Oxidations: The allylic C-H bonds and the double bond are susceptible to oxidation. wikipedia.org

Allylic Oxidation: Reagents like selenium dioxide can oxidize the allylic position to introduce a hydroxyl group, yielding an allylic alcohol. wikipedia.org

Epoxidation: Peroxy acids (e.g., m-CPBA) can convert the double bond into an epoxide, a reactive intermediate for further functionalization.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the double bond to yield an aldehyde or a carboxylic acid at the N1-position.

Additions: The electron-rich double bond of the allyl group can undergo various electrophilic and radical addition reactions.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond yields a dihalo-propyl derivative.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a terminal alcohol.

Michael Addition: While the allyl group itself is not a classic Michael acceptor, derivatization can enable conjugate additions. For instance, oxidation to an α,β-unsaturated aldehyde would create a Michael acceptor.

Reaction TypeReagent/CatalystExpected Product
Cross-MetathesisGrubbs Catalyst, R-CH=CH₂N1-(3-R-propenyl) derivative
Allylic OxidationSeO₂N1-(3-hydroxyprop-1-en-1-yl) derivative
Epoxidationm-CPBAN1-(oxiran-2-ylmethyl) derivative
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHN1-(3-hydroxypropyl) derivative

Reactivity of the Primary Amino Group (e.g., Acylation, Alkylation, Condensation Reactions, Mannich Reaction)

The C4-primary amino group is a highly nucleophilic center and the site of numerous derivatization reactions. Its reactivity is generally greater than that of the ring nitrogens. nih.gov

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for introducing a wide variety of substituents. nih.gov

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Selective mono-alkylation can be achieved under controlled conditions.

Condensation Reactions: The amino group is a key nucleophile in condensation reactions with carbonyl compounds.

Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or as final products.

Cyclocondensation: Reaction with 1,3-bielectrophilic reagents is a cornerstone for building fused heterocyclic rings. For instance, condensation with β-diketones or β-ketoesters leads to the formation of pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and a compound with an acidic proton. jchr.org In this context, the 4-aminopyrazole can participate in two ways:

The primary amino group can act as the amine component, reacting with formaldehyde and an active methylene (B1212753) compound. nih.gov

The activated C5 position of the pyrazole ring can act as the nucleophile, reacting with a pre-formed Eschenmoser's salt or an iminium ion generated from formaldehyde and a secondary amine.

Mechanistic Investigations of Key Transformations and Derivatization Pathways

The transformations of 1-Allyl-1H-pyrazol-4-amine are governed by well-established reaction mechanisms in heterocyclic and organic chemistry.

Mechanism of Electrophilic Aromatic Substitution: The substitution at the C5 position proceeds via a standard SEAr mechanism. The electrophile attacks the electron-rich C5 carbon, forming a resonance-stabilized cationic intermediate (sigma complex or arenium ion). The positive charge is delocalized over the pyrazole ring and, importantly, onto the nitrogen atom of the amino group, which strongly stabilizes the intermediate. Subsequent loss of a proton from the C5 position restores the aromaticity of the ring.

Mechanism of Pyrazolo[3,4-b]pyridine Formation: The synthesis of pyrazolo[3,4-b]pyridines from 4-aminopyrazoles and 1,3-dicarbonyl compounds typically follows the Friedländer annulation pathway. The reaction is often acid-catalyzed. The initial step is the formation of an enamine or enol intermediate from the 1,3-dicarbonyl compound. The nucleophilic C5 position of the 4-aminopyrazole then attacks one of the carbonyl carbons. Alternatively, the C4-amino group can attack a carbonyl group, forming an enaminone intermediate which then undergoes intramolecular cyclization via attack of the C5-carbon onto the enamine's carbonyl group, followed by dehydration to yield the aromatic fused ring system. nih.gov

Mechanism of Olefin Metathesis: The Chauvin mechanism describes the process for olefin metathesis. libretexts.org The reaction is initiated by a [2+2] cycloaddition between the allyl double bond and the metal carbene of the catalyst to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition in a productive manner to release a new olefin and a new metal carbene. This new carbene then reacts with the second olefin substrate (in cross-metathesis) to continue the catalytic cycle, ultimately leading to the "swapping" of alkylidene fragments. nih.gov

Scaffold Modification Strategies for Analog Generation

1-Allyl-1H-pyrazol-4-amine is an excellent starting material for generating diverse molecular analogs, primarily through the construction of fused heterocyclic systems. The polyfunctional nature of the molecule, with its distinct nucleophilic centers (C4-NH₂, C5-H), allows for a variety of cyclization strategies. researchgate.net

Synthesis of Pyrazolo[3,4-b]pyridines: As mentioned, condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or through multicomponent reactions involving an aldehyde and an active methylene compound, readily yields the pyrazolo[3,4-b]pyridine scaffold. beilstein-journals.orgnih.gov This core is found in numerous biologically active molecules.

Synthesis of Pyrazolo[3,4-d]pyrimidines: This important scaffold, an isomer of purine, can be synthesized from 4-aminopyrazole precursors. For example, acylation of the amino group followed by cyclization, or reaction with reagents like formamide or urea can lead to the pyrazolo[3,4-d]pyrimidine core. These are often investigated as kinase inhibitors. mdpi.comnih.gov

Synthesis of Pyrazolo[3,4-d] beilstein-journals.orgmdpi.comresearchgate.nettriazines: The C4-amino group can be diazotized using nitrous acid (NaNO₂) to form a diazonium salt. This highly reactive intermediate can then undergo intramolecular cyclization onto the C5 position to form the fused triazine ring. mdpi.com

These scaffold modification strategies are summarized in the table below.

Target ScaffoldKey Reagents/Reaction TypeReference Moiety
Pyrazolo[3,4-b]pyridines1,3-Diketones, β-Ketoesters (Friedländer Annulation)4-Aminopyrazole
Pyrazolo[3,4-d]pyrimidinesFormamide, Urea, Acylating agents followed by cyclization4-Aminopyrazole
Pyrazolo[3,4-d] beilstein-journals.orgmdpi.comresearchgate.nettriazinesNitrous Acid (Diazotization and cyclization)4-Aminopyrazole
Substituted PyrazolesSuzuki-Miyaura coupling of C5-diazonium salt or C5-halo derivative4-Aminopyrazole

These pathways highlight the utility of 1-Allyl-1H-pyrazol-4-amine hydrochloride as a versatile building block for creating libraries of complex heterocyclic compounds for various applications, including medicinal chemistry and materials science.

Computational Chemistry and Theoretical Studies on 1 Allyl 1h Pyrazol 4 Amine Hydrochloride

Quantum Mechanical (QM) Calculations of Electronic Structure and Energetics

Quantum mechanical calculations offer fundamental insights into the electronic behavior of 1-Allyl-1H-pyrazol-4-amine hydrochloride. These studies typically focus on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.comresearchgate.netyoutube.com The energy of HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its electron-accepting ability. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. derpharmachemica.comyoutube.com A larger gap generally implies higher stability and lower chemical reactivity.

For this compound, theoretical calculations would reveal the distribution of these orbitals across the molecular structure. It is anticipated that the HOMO would be localized primarily on the electron-rich pyrazole (B372694) ring and the amine substituent, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO might be distributed more across the protonated amine and the pyrazole ring, suggesting sites for nucleophilic attack. These calculations provide a foundational understanding of the molecule's electronic character, which underpins its reactivity and potential interactions. researchgate.net

Interactive Table 1: Hypothetical Quantum Mechanical Properties (Note: The following data are illustrative and based on typical values for similar pyrazole derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory.)

ParameterCalculated Value (eV)Interpretation
HOMO Energy-6.15Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.20Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.95Indicates chemical stability and low reactivity. derpharmachemica.com
Ionization Potential (I ≈ -EHOMO)6.15Approximate energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO)1.20Approximate energy released when an electron is added.

Density Functional Theory (DFT) Applications for Geometry Optimization, Conformational Analysis, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and properties of molecules like this compound. nih.govyoutube.com The process begins with geometry optimization, where DFT functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. derpharmachemica.comyoutube.comresearchgate.net The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that this structure is a true energy minimum. nih.gov

Conformational analysis is particularly important for this molecule due to the flexible allyl group. By systematically rotating the dihedral angle of the C-C single bond connecting the allyl group to the pyrazole ring, DFT can map the potential energy surface. This analysis identifies the most stable conformers (energy minima) and the transition states (energy maxima) that separate them, providing insight into the molecule's flexibility.

Furthermore, DFT is widely used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method, for instance, is employed to calculate NMR shielding constants. imist.maresearchgate.netvu.nlgaussian.comresearchgate.net These theoretical values can be correlated with experimental chemical shifts, aiding in the structural elucidation and confirmation of the compound. researchgate.net

Interactive Table 2: Hypothetical Optimized Geometric Parameters (Selected) (Note: Data are illustrative, based on DFT B3LYP/6-311++G(d,p) calculations.)

ParameterAtom 1Atom 2Atom 3Value
Bond LengthN1 (pyrazole)N2 (pyrazole)-1.34 Å
Bond LengthN1 (pyrazole)C (allyl)-1.46 Å
Bond LengthC4 (pyrazole)N (amine)-1.40 Å
Bond AngleC5N1N2112.5°
Dihedral AngleC5-N1-C(allyl)C(allyl)-C(allyl)--115.0°

Interactive Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (Note: Data are illustrative, calculated using the GIAO-DFT method.)

Carbon AtomPredicted Chemical Shift (ppm)
C3 (pyrazole)138.5
C4 (pyrazole)110.2
C5 (pyrazole)129.8
CH2 (allyl, attached to N1)52.1
CH (allyl)132.7
CH2 (allyl, terminal)118.4

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing a view of its conformational flexibility and interactions with its environment. researchgate.netnih.govnih.gov In a typical MD setup, the molecule is placed in a simulation box filled with explicit solvent molecules, such as water, to mimic physiological conditions. mdpi.com The system's evolution is then simulated by solving Newton's equations of motion for every atom over a period of nanoseconds.

Analysis of the MD trajectory yields a detailed conformational landscape, revealing the different shapes the molecule adopts and the frequency of transitions between them. nih.gov This is particularly useful for understanding the flexibility of the allyl group and its preferred orientations relative to the pyrazole ring. mdpi.com

MD simulations also illuminate the crucial role of solvent effects. By analyzing the radial distribution function (RDF) between specific atoms of the molecule and the solvent, the structure of the solvation shell can be characterized. For the hydrochloride form, strong interactions are expected between the chloride ion, the protonated amine group, and polar water molecules, which stabilize the solute. mdpi.com

Theoretical Prediction of Reactivity, Reaction Pathways, and Transition States

DFT-based calculations are instrumental in predicting the chemical reactivity of this compound. researchgate.net Reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), are used to identify the most reactive sites within the molecule. nih.govresearchgate.net The MEP map visually distinguishes regions of negative potential (electron-rich, susceptible to electrophilic attack) from regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this molecule, the nitrogen atoms of the pyrazole ring and the amine group are expected to be nucleophilic centers. Conversely, the hydrogen atoms of the protonated amine and certain carbons in the pyrazole ring would be electrophilic sites. Fukui functions provide a more quantitative measure, indicating the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby pinpointing the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. researchgate.netresearchgate.net

Interactive Table 4: Hypothetical Fukui Indices for Nucleophilic and Electrophilic Attack (Note: Data are illustrative and intended to show relative reactivity.)

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)Predicted Reactivity
N2 (pyrazole)0.0850.195Most likely site for electrophilic attack. researchgate.net
N (amine)0.0600.150Secondary site for electrophilic attack.
C3 (pyrazole)0.1300.050Likely site for nucleophilic attack.
C5 (pyrazole)0.1150.075Secondary site for nucleophilic attack.

In Silico Modeling of Molecular Interactions and Binding Modes

In silico modeling, particularly molecular docking, is a computational technique used to predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme. researchgate.netnih.gov Given that many pyrazole derivatives are investigated as kinase inhibitors, a conceptual docking study could explore the binding of this compound into the ATP-binding site of a representative kinase. nih.govmdpi.comresearchgate.net

The process involves generating multiple conformations of the ligand and positioning them within the receptor's binding pocket. A scoring function then estimates the binding affinity for each pose, predicting the most favorable binding mode. The results can highlight key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.netbiointerfaceresearch.com

Interactive Table 5: Hypothetical Molecular Docking Results with a Conceptual Kinase Target (Note: Data are illustrative and for conceptual purposes only.)

ParameterValue/Description
Binding Affinity (Score)-7.8 kcal/mol
Hydrogen Bond InteractionsAmine (NH3+) with Glu91 (backbone CO); N2 (pyrazole) with Met115 (backbone NH).
Hydrophobic InteractionsAllyl group with Leu35, Val60; Pyrazole ring with Phe113.
Electrostatic InteractionChloride ion with Lys45 (side chain NH3+).

Mechanistic Biological Studies and Molecular Target Engagement of 1 Allyl 1h Pyrazol 4 Amine Hydrochloride Preclinical/in Vitro Focus

Exploration of Molecular Interactions with Biomolecules (e.g., enzymes, receptors, DNA)

The 4-aminopyrazole scaffold is a versatile pharmacophore known to interact with a variety of biomolecules, primarily through hydrogen bonding and hydrophobic interactions. The amino group at the 4-position and the nitrogen atoms within the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors. The allyl group at the 1-position introduces a lipophilic region that can engage with hydrophobic pockets in target proteins. While direct studies on 1-Allyl-1H-pyrazol-4-amine hydrochloride are not available, related aminopyrazole derivatives have been shown to interact with the ATP-binding sites of various kinases. nih.gov The planar pyrazole ring can participate in π-stacking interactions with aromatic amino acid residues within protein binding sites.

In Vitro Enzyme Inhibition/Activation Studies (focus on mechanism of action)

Derivatives of aminopyrazole have been investigated as inhibitors of several enzyme families, notably kinases and amine oxidases. For instance, various N-(1H-pyrazol-4-yl)carboxamides have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways. nih.govnih.gov The mechanism of inhibition for these related compounds often involves competitive binding at the ATP-binding site. Furthermore, certain pyrazole derivatives have demonstrated inhibitory activity against monoamine oxidases (MAOs), suggesting a potential for neuromodulatory effects. researchgate.net The specific inhibitory profile and mechanism of this compound would require direct enzymatic assays.

Receptor Binding Assays and Ligand-Target Interaction Profiling (molecular level)

While specific receptor binding assays for this compound are not documented, the general class of aminopyrazoles has been explored for their interaction with various receptors. For example, some pyrazole derivatives have been studied for their activity on cannabinoid receptors. However, without direct experimental data, the receptor binding profile of this compound remains uncharacterized. Ligand-target interaction profiling for related, more complex aminopyrazoles has revealed engagement with serine/threonine kinases. nih.gov

Cellular Pathway Modulation at the Molecular Level (e.g., specific protein interactions, gene expression modulation via specific molecular targets)

Given the inhibitory action of related compounds on kinases like IRAK4, it can be hypothesized that this compound might modulate cellular pathways regulated by such enzymes. Inhibition of IRAK4, for example, would be expected to interfere with Toll-like receptor (TLR) and IL-1 receptor signaling, leading to a downstream reduction in the production of inflammatory cytokines. nih.gov However, this is an extrapolation, and the actual cellular effects of the specific compound would need to be determined through in vitro cellular assays, such as reporter gene assays or analysis of protein phosphorylation cascades.

Structure-Activity Relationship (SAR) Studies for Molecular Biological Activity

Structure-activity relationship studies on broader classes of aminopyrazoles have provided some general insights. For the 4-aminopyrazole scaffold, the nature of the substituent at the 1-position of the pyrazole ring is often crucial for potency and selectivity. The allyl group in this compound provides a small, lipophilic substituent. SAR studies on related pyrazole series have shown that variations at this position can significantly impact biological activity. nih.gov For instance, in a series of N-(1H-pyrazol-4-yl)carboxamide inhibitors of IRAK4, modifications to the core, including substitutions on the pyrazole ring, were critical for optimizing potency and permeability. nih.gov

Elucidation of Potential Molecular Targets and Binding Modes through Molecular Docking and Dynamics

Molecular docking studies have been employed to predict the binding modes of various pyrazole derivatives with their protein targets. nih.govnih.govresearchgate.net For kinase inhibition, the aminopyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain. The substituent at the 1-position typically occupies a hydrophobic pocket. A hypothetical docking of this compound into a kinase active site might show the 4-amino group interacting with the hinge region, while the 1-allyl group projects into a nearby hydrophobic pocket. Molecular dynamics simulations could further elucidate the stability of such interactions.

Mechanistic Insights into Observed Biological Phenomena in Defined In Vitro Systems

The mechanistic insights for the broader class of aminopyrazoles often point towards their role as ATP-competitive inhibitors of protein kinases. nih.gov For example, in the context of IRAK4 inhibition by N-(1H-pyrazol-4-yl)carboxamides, the mechanism involves blocking the phosphotransferase activity of the enzyme, thereby halting the downstream signaling cascade that leads to inflammatory gene expression. nih.govnih.gov Should this compound exhibit inhibitory activity against a particular kinase, a similar ATP-competitive mechanism would be a primary hypothesis to investigate in defined in vitro systems.

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Separations (HPLC, GC) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of 1-Allyl-1H-pyrazol-4-amine hydrochloride and analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of pyrazole (B372694) derivatives. ijcpa.in A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like methanol (B129727) or acetonitrile. ijcpa.in Isocratic or gradient elution can be employed to achieve optimal separation. Detection is often carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance, which for many pyrazole derivatives is in the range of 200-250 nm. ijcpa.inresearchgate.netnih.gov The retention time of the main peak is indicative of the compound's identity under specific chromatographic conditions, while the peak area is proportional to its concentration. The presence of additional peaks can indicate impurities, and their relative peak areas can be used to quantify the purity of the sample. Method validation according to ICH guidelines, including parameters like accuracy, precision, specificity, and linearity, is crucial for ensuring the reliability of the results. ijcpa.in

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability. For instance, hydrazine (B178648) and its derivatives can be derivatized to form corresponding pyrazoles, which are then analyzed by GC. acs.org A capillary column with a suitable stationary phase is used for separation. The choice of detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), depends on the desired sensitivity and selectivity. As with HPLC, the retention time and peak area are used for qualitative and quantitative analysis, respectively.

Table 1: Typical Chromatographic Conditions for Pyrazole Derivative Analysis
ParameterHPLCGC
Column Reversed-phase C18Capillary column (e.g., DB-5)
Mobile Phase/Carrier Gas Acetonitrile/Methanol and water with additives (e.g., TFA) ijcpa.inHelium or Nitrogen
Detection UV-Vis Detector (e.g., 206 nm) ijcpa.inFlame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)
Typical Flow Rate 1.0 mL/min ijcpa.in1-2 mL/min
Analysis Purpose Purity, quantification in solutionsPurity, analysis of volatile derivatives

Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Identification or Degradation Product Analysis in In Vitro Studies

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for elucidating the metabolic fate and degradation pathways of this compound in in vitro studies.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying metabolites of pyrazole-based compounds in biological matrices. nih.govmdpi.com Following incubation of the parent compound with liver microsomes or other in vitro systems, the resulting mixture is analyzed by LC-MS. researchgate.net The liquid chromatograph separates the parent compound from its metabolites, which are then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ions and their fragment ions, which allows for the determination of the molecular weight and structural elucidation of the metabolites. researchgate.net Common metabolic transformations for pyrazole derivatives include hydroxylation, oxidation, and conjugation reactions. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also employed for the analysis of metabolites and degradation products, particularly for more volatile compounds or those that can be easily derivatized. researchgate.net Similar to LC-MS, GC-MS provides both chromatographic separation and mass spectral data, enabling the identification of unknown compounds in a mixture. This technique can be particularly useful for identifying smaller, more volatile degradation products that may not be readily amenable to LC-MS analysis.

Table 2: Application of Hyphenated Techniques in the Analysis of this compound
TechniqueApplicationInformation ObtainedTypical Sample Type
LC-MS Metabolite IdentificationMolecular weight and structural information of metabolites researchgate.netIncubation mixtures from liver microsomes, hepatocytes researchgate.net
GC-MS Degradation Product AnalysisIdentification of volatile and semi-volatile degradation products researchgate.netSamples from stability studies, forced degradation experiments

Electrochemical Methods for Redox Behavior and Bioanalytical Applications

Electrochemical methods offer valuable insights into the redox properties of this compound and have potential applications in the development of biosensors. The redox characteristics of pyrazole derivatives have been investigated in nonaqueous solutions using electrodes like platinum and gold. researchgate.net

Techniques such as cyclic voltammetry can be used to study the oxidation and reduction potentials of the compound. This information is crucial for understanding its electronic properties and potential involvement in redox reactions within biological systems. The electrochemical behavior of pyrazole derivatives can be influenced by substituents on the pyrazole ring. nih.govmdpi.com

The ability of pyrazole derivatives to be electrochemically functionalized, for instance through electrooxidation, opens up possibilities for creating novel derivatives with specific properties. nih.govmdpi.com In the context of bioanalytical applications, the electrochemical properties of this compound could be harnessed for the development of electrochemical sensors. For example, if the compound undergoes a specific redox reaction in the presence of a particular analyte, this could form the basis of a sensor for that analyte.

Spectrophotometric and Fluorometric Assays for Concentration Determination in Research Solutions

Spectrophotometric and fluorometric assays provide rapid and sensitive methods for determining the concentration of this compound in research solutions.

Spectrophotometric Assays: UV-Vis spectrophotometry is a straightforward method for concentration determination. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The UV absorption spectrum of pyrazole derivatives typically shows absorption bands in the UV region. researchgate.netresearchgate.netmdpi.com To determine the concentration of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorometric Assays: Fluorometric assays offer higher sensitivity and selectivity compared to spectrophotometric methods. Since this compound contains a primary amine group, it can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. nih.govacs.orgpnas.org Common derivatizing agents for primary amines include o-phthaldialdehyde (OPA), fluorescamine, and dansyl chloride. nih.govacs.orgthermofisher.com The fluorescence intensity of the resulting derivative is then measured using a fluorometer. Similar to spectrophotometry, a calibration curve is prepared using standard solutions to quantify the concentration of the amine in the sample. This method is particularly useful for determining low concentrations of the compound in various research solutions. nih.govprofoldin.com Some pyrazole derivatives themselves exhibit fluorescent properties, which can be utilized for direct quantification. nih.govnih.govresearchgate.net

Table 3: Spectroscopic Methods for Concentration Determination
MethodPrincipleAdvantagesConsiderations
UV-Vis Spectrophotometry Measurement of light absorption at a specific wavelength mdpi.comSimple, rapid, widely availableLower sensitivity, potential for interference from other absorbing species
Fluorometry Measurement of fluorescence emission after excitation nih.govHigh sensitivity and selectivity nih.govMay require derivatization with a fluorogenic reagent nih.govacs.org

Applications As a Synthetic Building Block and Chemical Probe in Academic Research

Utility in the Synthesis of Complex Heterocyclic Systems

The 4-aminopyrazole scaffold, of which "1-Allyl-1H-pyrazol-4-amine hydrochloride" is a prime example, is a cornerstone in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. mdpi.comnih.govnih.gov These bicyclic structures are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as ATP-competitive inhibitors for a variety of protein kinases. semanticscholar.org

The synthesis of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles typically involves the cyclization of the pyrimidine (B1678525) ring onto the pyrazole (B372694) core. A common strategy involves the reaction of the 4-amino group with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, the condensation of a 4-aminopyrazole with a β-ketoester can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one derivative. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems from simple starting materials in a single step. nih.govmdpi.comnih.govresearchgate.net The 4-aminopyrazole moiety can participate in MCRs to generate a wide array of structurally diverse molecules. For example, a three-component reaction between a 4-aminopyrazole, an aldehyde, and a β-dicarbonyl compound can yield highly substituted dihydropyrazolo[3,4-b]pyridines. mdpi.com The allyl group at the 1-position of "this compound" can be further functionalized post-cyclization, adding another layer of molecular diversity to the resulting heterocyclic systems.

The following table provides examples of complex heterocyclic systems that can be synthesized from 4-aminopyrazole precursors.

Starting MaterialReagentsResulting Heterocyclic System
4-Aminopyrazoleβ-KetoesterPyrazolo[3,4-d]pyrimidin-4-one
4-AminopyrazoleAldehyde, β-Dicarbonyl CompoundDihydropyrazolo[3,4-b]pyridine
4-Aminopyrazole-5-carbonitrileFormamidePyrazolo[3,4-d]pyrimidine
4-Aminopyrazole-5-carboxamideUreaPyrazolo[3,4-d]pyrimidin-4,6-dione

Role in Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections of small molecules for high-throughput screening and drug discovery. nih.govnih.gov The pyrazole scaffold is a popular choice for the construction of combinatorial libraries due to its synthetic tractability and its prevalence in biologically active compounds. mdpi.comnih.gov "this compound" is an excellent building block for such libraries, offering multiple points for diversification.

The primary amino group at the 4-position can be readily acylated, sulfonated, or alkylated with a wide range of reagents, introducing significant structural diversity. The pyrazole ring itself can be further functionalized, for example, through electrophilic substitution at the 5-position. The allyl group at the 1-position provides a unique handle for diversification through various chemical transformations, such as olefin metathesis, hydroformylation, or Wacker oxidation, allowing for the introduction of a vast array of functional groups.

In a typical combinatorial synthesis workflow, "this compound" could be immobilized on a solid support, followed by parallel synthesis of a library of derivatives. This approach allows for the efficient synthesis and purification of a large number of compounds. Alternatively, solution-phase combinatorial synthesis can be employed, where the diversity is introduced through a series of reactions in a multi-well plate format.

The following table illustrates potential diversification points on the "1-Allyl-1H-pyrazol-4-amine" scaffold for combinatorial library synthesis.

Diversification PointPotential ReactionsExamples of Introduced Moieties
4-Amino GroupAcylation, Sulfonylation, Reductive AminationAmides, Sulfonamides, Substituted Amines
Pyrazole Ring (C5)Halogenation, Nitration, Friedel-CraftsHalogens, Nitro groups, Acyl groups
1-Allyl GroupOlefin Metathesis, Hydroformylation, EpoxidationSubstituted Alkenes, Aldehydes, Epoxides

Development of Analogs and Derivatives for Mechanistic Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.govresearchgate.netnih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize the compound's potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

"this compound" can serve as a valuable template for SAR studies. The synthesis of a focused library of analogs allows for the exploration of the chemical space around this scaffold. Key structural modifications could include:

Modification of the 1-substituent: The allyl group can be replaced with other alkyl, aryl, or heterocyclic moieties to probe the steric and electronic requirements of the binding pocket.

Substitution on the pyrazole ring: Introduction of various substituents at the 3- and 5-positions of the pyrazole ring can modulate the compound's lipophilicity, electronic properties, and hydrogen bonding capacity.

Derivatization of the 4-amino group: Conversion of the amino group to a variety of amides, sulfonamides, or ureas can explore interactions with specific residues in the target protein.

The following table outlines a hypothetical SAR study based on the "1-Allyl-1H-pyrazol-4-amine" scaffold.

Position of ModificationAnalog SeriesRationale for Modification
1-PositionAlkyl, Cycloalkyl, ArylExplore the impact of size and lipophilicity of the N1-substituent.
3-PositionH, Methyl, PhenylInvestigate the steric tolerance at the C3-position.
5-PositionH, Halogen, MethoxyModulate the electronic properties of the pyrazole ring.
4-Position (Amino group)Acetamide, Benzamide, PhenylureaProbe for hydrogen bond donor/acceptor interactions.

Applications as a Precursor for Advanced Pharmaceutical Intermediates (from a synthetic research perspective)

In the context of synthetic research, "this compound" is a valuable precursor for the synthesis of more complex and advanced pharmaceutical intermediates. nih.govmdpi.com Its inherent reactivity and functional group handles allow for its incorporation into larger molecular frameworks destined for various therapeutic targets.

The 4-amino group can be diazotized and subsequently converted to a wide range of other functional groups, including halogens, hydroxyl, and cyano groups. This transformation opens up a plethora of synthetic possibilities for further elaboration. The pyrazole ring can also be a precursor to other heterocyclic systems through ring-transformation reactions.

For example, the pyrazolo[3,4-d]pyrimidine core, readily accessible from 4-aminopyrazoles, is a key intermediate in the synthesis of numerous kinase inhibitors. semanticscholar.orgmdpi.comnih.gov The allyl group can be strategically employed to introduce a reactive handle for late-stage functionalization or to modulate the pharmacokinetic properties of the final compound.

The following table presents examples of advanced pharmaceutical intermediates that could be synthesized from "this compound".

Intermediate TypeSynthetic TransformationPotential Therapeutic Area
1-Allyl-4-halopyrazoleDiazotization followed by Sandmeyer reactionAntiviral, Anticancer
1-Allyl-1H-pyrazolo[3,4-d]pyrimidineCyclization with a pyrimidine precursorOncology (Kinase inhibitors)
Functionalized 1-Allyl-pyrazolesCross-coupling reactions on a halogenated pyrazoleAnti-inflammatory, CNS disorders

Design and Synthesis of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a cellular or in vivo context. nih.govpitt.edunih.govmdpi.comsigmaaldrich.com "this compound" possesses several features that make it an attractive scaffold for the design and synthesis of chemical probes.

The core pyrazole structure can be tailored to bind to a specific target of interest. The 4-amino group provides a convenient attachment point for a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a photoaffinity label. The allyl group can be used to introduce a reactive group for covalent modification of the target protein or for click chemistry applications.

For example, a chemical probe based on this scaffold could be designed to target a specific kinase. The pyrazole core would serve as the kinase-binding element, while a fluorescent dye attached to the 4-amino group would allow for visualization of the kinase within the cell. A photo-reactive group appended to the allyl substituent could be used to covalently label the kinase upon photoactivation, enabling its identification and characterization.

The following table outlines the components of a hypothetical chemical probe based on "this compound".

Probe ComponentFunctionExample Moiety
Binding Moiety Interacts with the biological targetSubstituted pyrazole core
Reporter Tag Enables detection and visualizationFluorescein, Biotin
Reactive Group Allows for covalent labeling or click chemistryAzide (B81097), Alkyne, Diazirine

Future Research Directions and Unexplored Avenues for 1 Allyl 1h Pyrazol 4 Amine Hydrochloride Research

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional pyrazole (B372694) syntheses, such as the Knorr condensation, often face challenges related to regioselectivity, harsh reaction conditions, and environmental concerns. mdpi.comjetir.org Future research should focus on adopting modern, sustainable synthetic strategies to produce 1-Allyl-1H-pyrazol-4-amine hydrochloride and its analogs with greater efficiency, selectivity, and environmental compatibility.

Green chemistry principles offer a significant area for advancement. nih.gov Methodologies utilizing eco-friendly solvents like water, microwave-assisted synthesis, and solvent-free reaction conditions have shown promise for other pyrazole derivatives and could be adapted for this target compound. nih.govtandfonline.comthieme-connect.comthieme-connect.comnih.gov The use of recyclable, heterogeneous catalysts can also minimize waste and improve the sustainability of the synthesis. researchgate.net

Flow chemistry represents another frontier, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to conventional batch methods. mdpi.comgalchimia.comrsc.orgmit.edunih.gov A continuous-flow process for the synthesis of this compound could significantly reduce reaction times and improve product yields and purity. galchimia.com Furthermore, visible-light photocatalysis has emerged as a powerful tool for constructing pyrazole rings under mild, metal-free conditions, presenting an innovative route that could be explored. organic-chemistry.orgrsc.orgacs.orgorganic-chemistry.orgacs.org

MethodologyPotential Advantages for Synthesizing this compoundKey Research Focus
Green Chemistry Reduced environmental impact, use of renewable solvents (e.g., water, ethanol), lower energy consumption. jetir.orgnih.govDevelopment of solvent-free reactions; application of recyclable catalysts; microwave or ultrasound assistance. nih.govtandfonline.com
Flow Chemistry Enhanced reaction control, improved safety for handling reactive intermediates, easier scalability, and potential for telescoped synthesis. mdpi.comgalchimia.commit.eduOptimization of residence time, temperature, and reagent stoichiometry in a continuous-flow reactor; integration of purification modules. rsc.org
Photocatalysis Mild reaction conditions (ambient temperature), use of visible light as a renewable energy source, metal-free and oxidant-free pathways. organic-chemistry.orgrsc.orgScreening of organic photocatalysts; investigation of novel [4+1] or [3+2] cycloaddition strategies. rsc.orgacs.org

Advanced Computational and Theoretical Applications for Predictive Modeling

Computational chemistry provides powerful tools to predict the properties and biological activities of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can offer profound insights into its structure, reactivity, and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological activity of novel derivatives. By developing 2D and 5D-QSAR models for a series of analogs, researchers can identify the key molecular descriptors that correlate with a specific biological effect, such as enzyme inhibition. nih.govnih.govej-chem.orgacs.orgijsdr.org This allows for the rational design of more potent compounds.

Molecular docking simulations can predict the binding modes of this compound and its derivatives within the active sites of various biological targets, such as protein kinases. arabjchem.orgbohrium.comnih.gov These studies can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity and selectivity, guiding the design of compounds with improved target specificity.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. arabjchem.orgiapchem.org DFT can help in analyzing the HOMO-LUMO energy gap to predict reactivity and in simulating IR and NMR spectra to aid in structural confirmation. arabjchem.org

Computational MethodApplication for this compoundPredicted Outcomes
QSAR Modeling Predict biological activity (e.g., anticancer, antimicrobial) of novel derivatives. nih.govnih.govIdentification of key structural features for enhanced potency; guidance for lead optimization.
Molecular Docking Elucidate binding interactions with specific biological targets (e.g., EGFR, HSP90). bohrium.comnih.govPrediction of binding affinity and orientation; rational design of selective inhibitors.
DFT Calculations Analyze electronic properties, molecular orbitals (HOMO/LUMO), and predict reactivity. arabjchem.orgiapchem.orgUnderstanding of chemical stability, reaction mechanisms, and correlation of electronic structure with activity.

Novel Mechanistic Biological Investigations at the Molecular and Cellular Levels

The 4-aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors used in oncology. Future research should aim to uncover the specific molecular and cellular mechanisms through which this compound exerts potential biological effects.

Initial investigations should involve screening the compound against a panel of protein kinases, as the aminopyrazole moiety is a common feature in inhibitors of targets like Epidermal Growth Factor Receptor (EGFR). nih.govacs.org Should activity be identified, subsequent studies would focus on detailed enzyme kinetics to determine the mode of inhibition.

At the cellular level, assays to assess the compound's effect on cancer cell lines could reveal antiproliferative activity. nih.govarabjchem.org Follow-up studies could then explore its impact on key cellular processes such as the cell cycle, apoptosis (programmed cell death), and signal transduction pathways. Techniques like Western blotting could be used to measure the phosphorylation status of target kinases and downstream signaling proteins. nih.gov The allyl group on the pyrazole ring offers a potential site for covalent modification of target proteins, a mechanism that could be investigated using mass spectrometry-based proteomics.

Expansion of Synthetic Applications and Derivatization Strategies for New Chemical Space

The structure of this compound offers multiple points for chemical modification, allowing for the exploration of new chemical space and the development of compound libraries for high-throughput screening.

The primary amine at the 4-position is a versatile handle for derivatization. It can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR). researchgate.net The pyrazole ring itself can be functionalized, for example, at the C-5 position through electrophilic substitution reactions, introducing groups that can modulate the electronic properties and steric profile of the molecule. beilstein-journals.org The terminal double bond of the allyl group is also amenable to a range of chemical transformations, such as epoxidation, dihydroxylation, or metathesis, further expanding molecular diversity.

The development of automated, high-throughput synthesis methods would be crucial for efficiently generating large libraries of these derivatives. researchgate.netnih.govwhiterose.ac.uk Such libraries are invaluable for screening against diverse biological targets and identifying novel lead compounds for drug discovery. whiterose.ac.uk

Derivatization SitePotential ReactionsPurpose
4-Amino Group Acylation, Sulfonylation, Reductive AminationExplore SAR, modulate solubility and cell permeability. researchgate.net
Pyrazole Ring (C-5) Halogenation, Nitration, Friedel-Crafts AcylationModify electronic properties and create handles for further coupling reactions. beilstein-journals.org
Allyl Group Epoxidation, Heck coupling, MetathesisIntroduce new functional groups and build molecular complexity.

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

Beyond medicinal chemistry, the unique structure of this compound opens doors to interdisciplinary research in materials science and chemical biology.

In materials science, pyrazole derivatives have been investigated as corrosion inhibitors for metals due to the ability of the nitrogen atoms to coordinate to metal surfaces. iapchem.orgnih.govtandfonline.combohrium.comresearchgate.net The potential of this compound and its derivatives to protect steel and other alloys in acidic environments warrants investigation. Furthermore, the pyrazole scaffold is a key building block for creating metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. dtu.dkrsc.orgresearchgate.netdigitellinc.comrsc.org The functional groups on this compound could be exploited to construct novel MOFs with tailored properties.

In the realm of chemical biology, pyrazole derivatives are being developed as fluorescent probes for bioimaging. benthamdirect.comrsc.orgnih.govresearchgate.netacs.org By conjugating a fluorophore to the 1-Allyl-1H-pyrazol-4-amine scaffold, it may be possible to create probes for detecting specific ions or biomolecules within living cells, or for visualizing cellular organelles. benthamdirect.comnih.gov

Interdisciplinary FieldPotential Application of this compoundResearch Goal
Materials Science Corrosion InhibitorProtect metal surfaces from acidic corrosion. nih.govtandfonline.com
Metal-Organic Framework (MOF) LigandSynthesize novel porous materials for gas capture or catalysis. dtu.dkresearchgate.net
Chemical Biology Fluorescent ProbeDevelop tools for bioimaging and sensing of metal ions or biomolecules in cells. benthamdirect.comrsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Allyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization or functionalization of pyrazole precursors. For example:

  • Cyclization : Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH/THF-MeOH) and acidified with HCl to yield the hydrochloride salt .

  • Functionalization : Similar pyrazole derivatives (e.g., 5-chloro-1-phenyl-1H-pyrazol-4-amine) are synthesized via Vilsmeier-Haack reactions or nucleophilic substitution, followed by HCl treatment .

  • Optimization : Key parameters include temperature control (e.g., 333 K for hydrolysis ), solvent selection (THF/MeOH for solubility), and stoichiometric ratios of reagents like SOCl₂ for chlorination .

    • Data Table : Comparison of Synthetic Routes
MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
HydrolysisEthyl ester derivativeNaOH, HCl, THF-MeOH, 333 K~75-85
Cyclization3-Chloro-1-phenyl-1-propanoneSOCl₂, DBAH, THF~65-70

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm allyl and pyrazole proton environments (e.g., δ 5.2–5.8 ppm for allyl protons ).
  • X-ray Crystallography : Resolve hydrogen bonding networks (e.g., N–H···O interactions in pyrazole derivatives ).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Elemental Analysis : Validate Cl⁻ content in the hydrochloride salt .

Advanced Research Questions

Q. How can impurities in this compound be identified and minimized during synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC or LC-MS to detect byproducts (e.g., unreacted starting materials or de-allylated pyrazoles). For example, residual ethyl ester intermediates may persist if hydrolysis is incomplete .
  • Mitigation Strategies :
  • Optimize reaction time/temperature to ensure complete cyclization .
  • Employ recrystallization (ethanol/water mixtures) or column chromatography for purification .
  • Case Study : In Fadrozole Hydrochloride synthesis, SOCl₂-mediated chlorination at reflux conditions reduced side-product formation by 15% .

Q. What structural insights can be derived from crystallographic studies of pyrazole-amine hydrochlorides, and how do they impact reactivity?

  • Methodological Answer :

  • Hydrogen Bonding : X-ray studies of 5-chloro-1-phenyl-1H-pyrazol-4-amine reveal intermolecular N–H···Cl interactions, stabilizing the crystal lattice and influencing solubility .
  • Conformational Analysis : Allyl substituents in 1-allyl-pyrazoles adopt a planar configuration, enhancing electrophilic reactivity at the 4-position .
  • Reactivity Implications : Steric hindrance from the allyl group may limit nucleophilic attack at the pyrazole ring, directing reactions to the amine moiety .

Q. How do substituents on the pyrazole ring (e.g., allyl vs. methyl) affect the compound’s biological or chemical properties?

  • Methodological Answer :

  • Comparative Studies :
  • Solubility : Allyl groups increase hydrophobicity compared to methyl derivatives, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Reactivity : Allyl-substituted pyrazoles undergo [2+3] cycloaddition reactions, whereas methyl derivatives favor alkylation .
  • Biological Activity : In proteomics, allyl groups improve binding affinity to kinase targets (e.g., IC₅₀ reduced by 20% vs. methyl analogs) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for HCl-mediated cyclization: How can reproducibility be ensured?

  • Analysis : Yields vary between 65–85% due to differences in HCl concentration (e.g., 6 N vs. 2.5 N ) and solvent polarity.
  • Resolution : Standardize HCl stoichiometry (1.2–1.5 equivalents) and use polar aprotic solvents (e.g., DMF) to enhance ion pairing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.